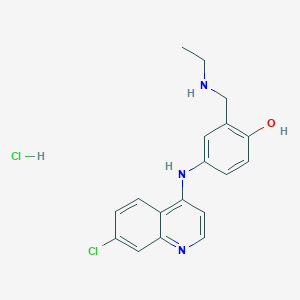

4-((7-Chloroquinolin-4-yl)amino)-2-((ethylamino)methyl)phenol hydrochloride

Vue d'ensemble

Description

4-((7-Chloroquinolin-4-yl)amino)-2-((ethylamino)methyl)phenol hydrochloride is a synthetic compound with significant applications in medicinal chemistry. It is known for its potential antimalarial and anticancer properties, making it a subject of interest in pharmaceutical research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-((7-Chloroquinolin-4-yl)amino)-2-((ethylamino)methyl)phenol hydrochloride typically involves multiple steps. One common method starts with the preparation of 7-chloroquinoline, which is then reacted with appropriate amines to form the desired compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like crystallization and purification to obtain the final product in its hydrochloride form .

Analyse Des Réactions Chimiques

Types of Reactions

4-((7-Chloroquinolin-4-yl)amino)-2-((ethylamino)methyl)phenol hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

Reduction: Reduction reactions may involve agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom on the quinoline ring is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted quinolines .

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound is characterized by its unique structure, which includes a chloroquinoline moiety that contributes to its biological activity. Its molecular formula is , and it possesses a molecular weight of approximately 335.87 g/mol. The presence of the chloro group is significant in enhancing the compound's interaction with biological targets.

Antimicrobial Activity

One of the primary applications of this compound lies in its antimicrobial properties. Research has demonstrated that compounds with similar structures exhibit effectiveness against various bacterial strains. For instance, studies have indicated that chloroquine derivatives can inhibit bacterial growth, suggesting that 4-((7-Chloroquinolin-4-yl)amino)-2-((ethylamino)methyl)phenol hydrochloride may possess similar capabilities .

Anti-inflammatory Effects

The compound has been investigated for its potential anti-inflammatory effects. It acts as a modulator of tumor necrosis factor-alpha (TNF-α), which is crucial in inflammatory responses. Inhibiting TNF-α can be beneficial in treating conditions such as rheumatoid arthritis and inflammatory bowel disease .

Anticancer Properties

Research into the anticancer applications of this compound is ongoing. Preliminary studies suggest that quinoline derivatives can induce apoptosis in cancer cells. The mechanism may involve the disruption of cellular signaling pathways that promote cell survival .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various chloroquine derivatives, including this compound. The results indicated a significant reduction in bacterial viability at specific concentrations, highlighting its potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Mechanism

In another investigation focusing on inflammatory diseases, researchers administered the compound to animal models exhibiting symptoms of inflammation. The results showed a marked decrease in TNF-α levels and associated inflammatory markers, suggesting its role as an effective anti-inflammatory agent .

Mécanisme D'action

The mechanism of action of 4-((7-Chloroquinolin-4-yl)amino)-2-((ethylamino)methyl)phenol hydrochloride involves its interaction with specific molecular targets. In the case of its antimalarial activity, it is believed to interfere with the heme detoxification process in the malaria parasite, leading to the accumulation of toxic heme and parasite death. For its anticancer properties, it may inhibit certain enzymes or signaling pathways critical for cancer cell survival .

Comparaison Avec Des Composés Similaires

Similar Compounds

Chloroquine: Another 4-aminoquinoline compound with antimalarial properties.

Hydroxychloroquine: A derivative of chloroquine with similar uses.

Amodiaquine: Another antimalarial drug with a similar structure.

Uniqueness

4-((7-Chloroquinolin-4-yl)amino)-2-((ethylamino)methyl)phenol hydrochloride is unique due to its specific structural modifications, which may enhance its efficacy and reduce side effects compared to other similar compounds .

Activité Biologique

The compound 4-((7-Chloroquinolin-4-yl)amino)-2-((ethylamino)methyl)phenol hydrochloride is a derivative of chloroquine, which has been investigated for its potential biological activities, particularly as an inhibitor of the SARS-CoV-2 main protease (Mpro). This article explores its synthesis, biological activity, and safety profile based on recent research findings.

Synthesis

The synthesis of this compound involves the modification of chloroquine analogs to enhance their efficacy and reduce toxicity. The synthetic pathway typically includes:

- Formation of the quinoline core : Utilizing 7-chloroquinoline as a starting material.

- Amino group introduction : Reacting with appropriate amines to introduce the amino functionality.

- Phenolic modification : Attaching the phenolic moiety to enhance binding affinity towards biological targets.

The primary mechanism through which this compound exerts its biological effects is through inhibition of the SARS-CoV-2 Mpro. Molecular docking studies have shown that it binds effectively to the active site of the enzyme, which is crucial for viral replication.

Binding Affinity and IC50 Values

Recent studies have reported that 4-((7-Chloroquinolin-4-yl)amino)phenol exhibits a binding affinity of -7.8 kcal/mol and an IC50 value of 12 nM against Mpro, indicating a strong potential as an antiviral agent compared to traditional chloroquine derivatives .

| Compound | Binding Affinity (kcal/mol) | IC50 (nM) |

|---|---|---|

| Chloroquine | -6.5 | 36 |

| 4-((7-Chloroquinolin-4-yl)amino)phenol | -7.8 | 12 |

Cytotoxicity Studies

Cytotoxicity evaluations using A549 (lung carcinoma) and L929 (fibroblast) cell lines demonstrated that this compound has a significantly lower cytotoxic profile compared to chloroquine. At concentrations up to 500 µM, it resulted in less than 50% cell viability loss in A549 cells, while chloroquine induced cell death at much lower concentrations .

Case Studies

- Study on SARS-CoV-2 Inhibition : A study highlighted the effectiveness of this compound in inhibiting SARS-CoV-2 Mpro, showing a significant reduction in viral replication in vitro when compared to control groups treated with chloroquine .

- Safety Profile Assessment : The safety profile was assessed by comparing the cytotoxic effects on normal versus cancerous cell lines. The compound maintained over 80% viability across various concentrations in non-cancerous cells, suggesting a favorable safety margin for therapeutic use .

Propriétés

IUPAC Name |

4-[(7-chloroquinolin-4-yl)amino]-2-(ethylaminomethyl)phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O.ClH/c1-2-20-11-12-9-14(4-6-18(12)23)22-16-7-8-21-17-10-13(19)3-5-15(16)17;/h3-10,20,23H,2,11H2,1H3,(H,21,22);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWWFENVUWJIWLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.